molecular formula C18H17ClF2N2O2 B4699943 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B4699943
M. Wt: 366.8 g/mol
InChI Key: YBCIACMDULGHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as CFPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFPP belongs to the class of piperazine derivatives and has been synthesized using various methods. In

Mechanism of Action

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine acts as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors. This compound also acts as a dopamine receptor antagonist, particularly at the D2 receptor. The activation of the 5-HT1A receptor by this compound leads to an increase in serotonin release, which has been associated with anxiolytic and antidepressant effects. The activation of the 5-HT2A receptor by this compound has been associated with antipsychotic effects. The blockade of the D2 receptor by this compound has been associated with the reduction of dopamine release, which has been associated with antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound increases the release of serotonin in the brain, which has been associated with anxiolytic and antidepressant effects. This compound has also been shown to decrease the release of dopamine in the brain, which has been associated with antipsychotic effects. Moreover, this compound has been shown to improve cognitive function, which may be due to its effects on serotonin and dopamine release.

Advantages and Limitations for Lab Experiments

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. This compound is a selective serotonin receptor agonist and dopamine receptor antagonist, which allows for the investigation of specific neurotransmitter systems. This compound has also been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various psychiatric disorders. However, this compound has limitations for lab experiments, including its potential toxicity and limited availability.

Future Directions

There are several future directions for 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research. One direction is to investigate the potential therapeutic applications of this compound in the treatment of anxiety disorders, depression, and schizophrenia. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of psychiatric disorders. Moreover, future research could investigate the potential long-term effects of this compound on cognitive function and neurotransmitter systems. Finally, future research could investigate the potential toxicity and side effects of this compound to determine its safety for human use.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has anxiolytic, antidepressant, and antipsychotic properties and acts as a selective serotonin receptor agonist and dopamine receptor antagonist. This compound has advantages and limitations for lab experiments, and there are several future directions for this compound research.

Scientific Research Applications

1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has anxiolytic, antidepressant, and antipsychotic properties. This compound has been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Moreover, this compound has been shown to have a positive effect on cognitive function, making it a promising candidate for the treatment of cognitive impairments.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c19-16-11-14(21)3-6-17(16)25-12-18(24)23-9-7-22(8-10-23)15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCIACMDULGHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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